molecular formula C13H17NO2 B1465045 Methyl 3-(pyrrolidin-1-ylmethyl)benzoate CAS No. 321198-22-5

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate

Cat. No.: B1465045
CAS No.: 321198-22-5
M. Wt: 219.28 g/mol
InChI Key: CIEZKBUYAMSZBS-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrrolidin-1-ylmethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate typically involves the esterification of 3-(pyrrolidin-1-ylmethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation: Converts to corresponding carboxylic acids or ketones.
  • Reduction: Transforms the ester group into an alcohol.
  • Substitution: Engages in electrophilic substitution reactions on the benzene ring.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
Oxidation3-(pyrrolidin-1-ylmethyl)benzoic acidKMnO4, CrO3
Reduction3-(pyrrolidin-1-ylmethyl)benzyl alcoholLiAlH4, NaBH4
SubstitutionVarious substituted derivativesAlCl3 (for Friedel-Crafts reactions)

Biology

Research into the biological activities of this compound has identified potential antimicrobial and antiviral properties. The compound's ability to interact with specific biological targets makes it a candidate for further exploration in pharmacological applications.

Medicine

In medicinal chemistry, this compound is being studied for its potential role in drug development. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting various diseases.

Industry

This compound is applied in the production of specialty chemicals and materials. Its versatility in chemical synthesis makes it valuable for creating various industrial products.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development
Research focused on modifying the ester group of this compound led to derivatives with enhanced bioactivity against specific cancer cell lines. This highlights its utility in designing targeted therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a pyrrolidine ring. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it exhibits properties typical of both esters and nitrogen-containing heterocycles. The presence of the pyrrolidine ring may contribute to its biological activities through interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound.

In Vitro Studies

  • Bacterial Inhibition : In vitro tests demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong effectiveness against these pathogens .
  • Fungal Activity : Some derivatives also showed antifungal properties, although specific data on this compound's antifungal effects remain limited.

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is often mediated through the modulation of key signaling pathways involved in cell proliferation .
  • Cytotoxicity Studies : Research indicates that certain analogs exhibit cytotoxic effects in human cancer cell lines, suggesting that this compound may have similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

Compound StructureBiological ActivityNotes
This compoundAntibacterial, AnticancerEffective against Gram-positive bacteria; potential cytotoxicity in cancer cells
Related Pyrrolidine DerivativesVariableActivity often depends on substituents on the pyrrolidine ring

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives:

  • Case Study on Antibacterial Activity : A study evaluated various pyrrolidine derivatives' antibacterial properties, establishing a correlation between structural modifications and enhanced bioactivity. This compound's structural features were found to be pivotal in achieving high antibacterial efficacy against E. coli and S. aureus .
  • Case Study on Anticancer Effects : Another investigation focused on the anticancer effects of similar compounds, demonstrating significant cytotoxicity in breast cancer cell lines, attributed to their ability to induce apoptosis through mitochondrial pathways .

Properties

IUPAC Name

methyl 3-(pyrrolidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEZKBUYAMSZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700206
Record name Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321198-22-5
Record name Methyl 3-[(pyrrolidin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl-3-(bromomethyl)benzoate (0.115 g, 0.5 mmol), pyrrolidine (0.036 g, 0.5 mmol) and K2CO3 (0.069 g, 0.5 mmol) were dissolved in DMF (2.5 ml) and stirred at reflux for 18 h. The reaction mixture was the reduced in vacuo and subject to column chromatography eluting with hexane ethyl acetate (1:1) to give the crude 3-pyrrolidin-1-ylmethyl-benzoic acid methyl ester, which was added to a solution of LiOH (0.014 g, 0.33 mmol) in 1:1 THF:H2O (1 ml). The reaction mixture was stirred at ambient temperature for 18 h, reduced in vacuo and dried through azeotrope with toluene (×3). The resulting solid was dissolved in water (1 ml), acidified with 2M HCl (1 ml), reduced in vacuo and dried through azeotrope with toluene (×3) to give a clear, pale yellow gel. This was combined with 3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-ylamine (0.050 g, 0.25 mmol), EDC (0.058 g, 0.30 mmol) and HOBt (0.041 g, 0.30 mmol) and the reaction mixture was stirred at ambient temperature in DMSO (0.75 ml) for 64 h. The reaction mixture was purified by preparative LC/MS to give the formate salt of N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-3-pyrrolidin-1-ylmethyl-benzamide (0.018 g, 9% over 3 steps) as a buff coloured solid. (LC/MS: Rt 1.86, [M+H]+ 387.16).
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0.115 g
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0.036 g
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0.069 g
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2.5 mL
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Synthesis routes and methods III

Procedure details

To a stirred solution of pyrrolidine (7.3 mL, 87 mmol) in dry tetrahydrofuran (5 mL), a solution of 3-bromomethyl-benzoic acid methyl ester (2.0 g, 8.7 mmol) in 5 mL of dry tetrahydrofuran was added dropwise and the mixture stirred at room temperature for 4 hours. The reaction mixture was then poured into 100 mL of saturated aqueous solution of sodium hydrogenocarbonate, extracted with 100 mL of ethyl acetate, dried over sodium sulfate and evaporated to dryness affording the title compound as yellow oil (1.85 g).
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7.3 mL
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2 g
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5 mL
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5 mL
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saturated aqueous solution
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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